

An In-Depth Technical Guide to PROLI NONOate (CAS number 178948-42-0)

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Compound of Interest

Compound Name: PROLI NONOate

Cat. No.: B15562115

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Abstract

PROLI NONOate, with the CAS number 178948-42-0, is a potent and ultra-fast-acting nitric oxide (NO) donor. Its rapid, pH-dependent decomposition to release NO makes it an invaluable tool in cardiovascular research, studies of biofilm dispersal, and other biomedical applications where precise and transient NO delivery is required. This technical guide provides a comprehensive overview of **PROLI NONOate**, including its chemical and physical properties, detailed experimental protocols for its use, and an in-depth look at its mechanism of action through the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway.

Chemical and Physical Properties

PROLI NONOate is the disodium salt of 1-(hydroxy-NNO-azoxy)-L-proline. Its properties are summarized in the table below, providing a quick reference for laboratory use.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value
CAS Number	178948-42-0
Molecular Formula	C ₅ H ₇ N ₃ Na ₂ O ₄
Molecular Weight	219.11 g/mol
Appearance	Crystalline solid
Purity	≥98%
Solubility	Highly soluble in aqueous buffers (>100 mg/mL)
UV/Vis Maximum Absorbance (λ _{max})	252 nm in 0.01 M NaOH
Molar Extinction Coefficient (ε)	8,400 M ⁻¹ cm ⁻¹ at 252 nm
Storage	Store at -80°C for long-term stability (≥ 2 years)
Stability in Solution	Stable in alkaline solutions (e.g., 0.01 M NaOH) at 0°C for up to 24 hours. Rapidly decomposes at physiological pH.

Nitric Oxide Release Kinetics

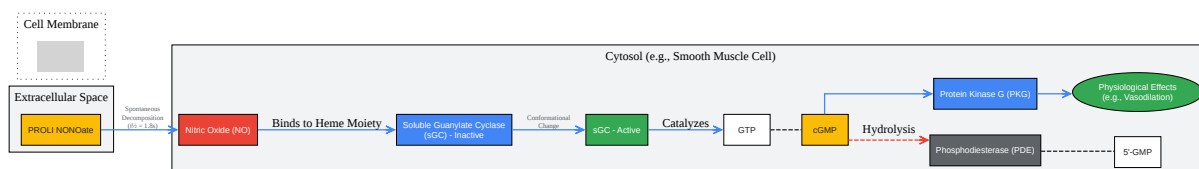
PROLI NONOate is distinguished by its exceptionally rapid release of nitric oxide. This process is pH-dependent and follows first-order kinetics.

Parameter	Value	Conditions
Half-life (t _{1/2})	1.8 seconds	pH 7.4, 37°C[1][2][6][7][8]
NO Moles Released	2 moles of NO per mole of PROLI NONOate	

The rapid release kinetics of **PROLI NONOate** make it an ideal candidate for mimicking the transient, physiological bursts of NO observed in biological systems.[7]

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The primary mechanism of action for the nitric oxide released from **PROLI NONOate** is the activation of the soluble guanylate cyclase (sGC) signaling pathway. This cascade plays a crucial role in numerous physiological processes, including vasodilation and inhibition of platelet aggregation.



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Caption: The NO-sGC-cGMP signaling cascade initiated by **PROLI NONOate**.

Experimental Protocols

Preparation of PROLI NONOate Stock Solutions

Due to its rapid decomposition at neutral pH, **PROLI NONOate** must be handled appropriately to ensure accurate experimental results.

Materials:

- **PROLI NONOate** solid
- 0.01 M Sodium Hydroxide (NaOH), ice-cold

- Inert gas (e.g., Nitrogen or Argon)
- Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

- Equilibrate the sealed vial of **PROLI NONOate** to room temperature before opening to prevent condensation.
- Under a stream of inert gas, weigh the desired amount of **PROLI NONOate**.
- Dissolve the solid in ice-cold 0.01 M NaOH to the desired stock concentration (e.g., 10 mM).
- Keep the stock solution on ice at all times. Use the solution within a few hours of preparation for best results. Alkaline stock solutions can be stored at 0°C for up to 24 hours.[\[9\]](#)

Quantification of PROLI NONOate Concentration

The concentration of the stock solution can be verified spectrophotometrically.

Procedure:

- Dilute an aliquot of the stock solution in 0.01 M NaOH.
- Measure the absorbance at 252 nm.
- Calculate the concentration using the Beer-Lambert law ($A = \epsilon bc$), where $\epsilon = 8,400 \text{ M}^{-1}\text{cm}^{-1}$.
[\[9\]](#)

Biofilm Dispersal Assay

PROLI NONOate is effective at inducing the dispersal of bacterial biofilms.

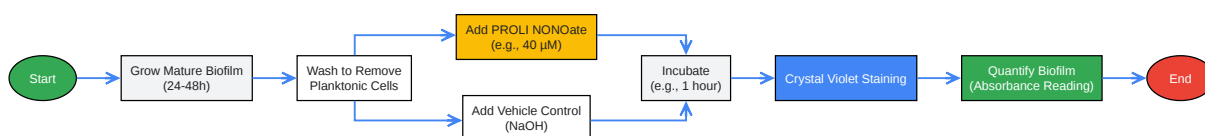
Materials:

- Mature bacterial biofilms (e.g., grown in 96-well plates for 24-48 hours)
- **PROLI NONOate** stock solution (10 mM in 0.01 M NaOH)

- Phosphate-buffered saline (PBS) or appropriate buffer at pH 7.4
- Crystal Violet (0.1%)
- Ethanol (95%) or another suitable solvent

Procedure:

- Gently wash the mature biofilms with PBS to remove planktonic cells.
- Add fresh growth medium or buffer to the wells.
- Add the **PROLI NONOate** stock solution to achieve the desired final concentration (e.g., 40 μ M). For the control, add an equivalent volume of 0.01 M NaOH.
- Incubate for the desired period (e.g., 1 hour).
- Quantify the remaining biofilm using a standard crystal violet staining protocol.



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Caption: Experimental workflow for a biofilm dispersal assay using **PROLI NONOate**.

Quantitative Data on Biofilm Dispersal:

Bacterial Species	PROLI NONOate Concentration	Exposure Time	Biofilm Reduction (%)	Reference
Pseudomonas aeruginosa PAO1	40 µM	1 hour	~30%	[10]
Mixed species from RO membrane	40 µM	1 hour	10-46% (variable)	[10]
MBR Biofilm	80 µM	1 hour daily for 85 days	37.7% (protein), 66.7% (cells)	[9]

Vasodilation Studies in Isolated Aortic Rings

The vasodilatory effects of **PROLI NONOate** can be assessed ex vivo using isolated arterial rings.

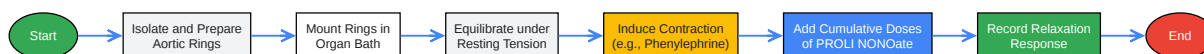
Materials:

- Aorta from a suitable animal model (e.g., rat)
- Krebs-Henseleit buffer
- Phenylephrine or other vasoconstrictor
- Isolated organ bath system with force transducer
- **PROLI NONOate** stock solution

Procedure:

- Isolate the thoracic aorta and cut it into rings (2-3 mm).
- Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.

- Allow the rings to equilibrate under a resting tension.
- Induce submaximal contraction with a vasoconstrictor like phenylephrine.
- Once a stable contraction is achieved, add cumulative concentrations of **PROLI NONOate** to the bath and record the relaxation response.



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Caption: Workflow for assessing vasodilation using isolated aortic rings.

Qualitative Vasodilatory Effects: **PROLI NONOate** is known to be a potent vasodilator due to its rapid and high-yield release of NO. While specific dose-response data for **PROLI NONOate** is not readily available in the public domain, studies with other NONOates demonstrate a clear concentration-dependent relaxation of pre-contracted vascular smooth muscle. Given its ultra-fast NO release, the vasodilatory effect of **PROLI NONOate** is expected to be rapid in onset and transient, mirroring its short half-life.

Safety and Handling

PROLI NONOate should be handled with care in a laboratory setting. It is a crystalline solid that is sensitive to moisture and air.[9] It is recommended to handle the solid compound in an inert atmosphere (e.g., a glove box) if possible.[9] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

PROLI NONOate is a powerful research tool for investigating the biological roles of nitric oxide. Its well-defined chemical properties and ultra-fast, predictable NO release kinetics make it particularly suitable for studies requiring precise temporal control of NO delivery. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in a variety of research applications, from microbiology to cardiovascular physiology.

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